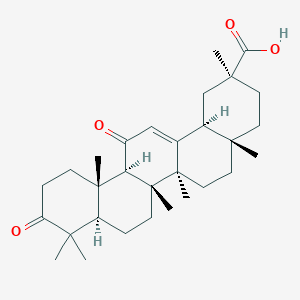
(+)-14balpha-3-Oxoglycyrrhetinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-14balpha-3-Oxoglycyrrhetinic acid is a derivative of glycyrrhetinic acid, which is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, a major component of licorice root. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-14balpha-3-Oxoglycyrrhetinic acid typically involves the oxidation of glycyrrhetinic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent, often acetone or dichloromethane, at controlled temperatures to ensure the selective oxidation of the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(+)-14balpha-3-Oxoglycyrrhetinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: More oxidized triterpenoid derivatives.
Reduction: Alcohol derivatives of glycyrrhetinic acid.
Substitution: Various substituted glycyrrhetinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for conditions such as hepatitis, cancer, and inflammatory diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-inflammatory and skin-soothing properties.
Mechanism of Action
The mechanism of action of (+)-14balpha-3-Oxoglycyrrhetinic acid involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Antiviral: Interferes with viral replication by inhibiting key viral enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyrrhetinic acid: The parent compound from which (+)-14balpha-3-Oxoglycyrrhetinic acid is derived.
18β-Glycyrrhetinic acid: Another derivative with similar biological activities.
Glycyrrhizin: The glycoside form of glycyrrhetinic acid with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. Its enhanced anti-inflammatory and anticancer properties make it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
6184-16-3 |
|---|---|
Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,23-,26-,27+,28+,29-,30-/m1/s1 |
InChI Key |
QGWDYPREORDRIT-DSIOGZMYSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
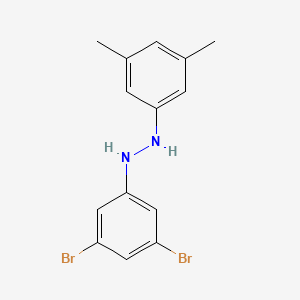
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)

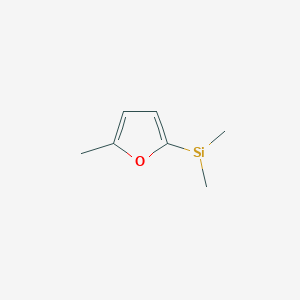
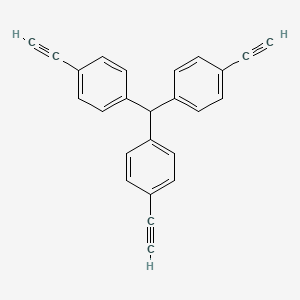
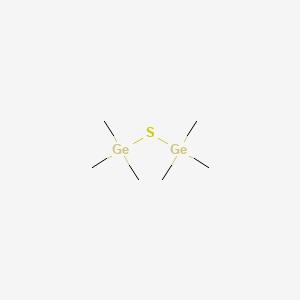

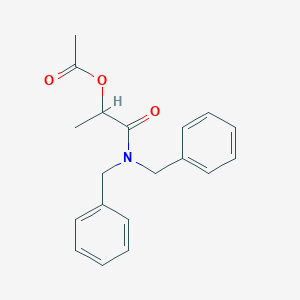
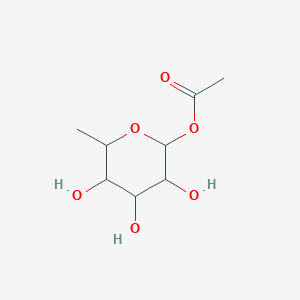
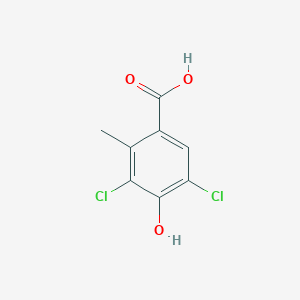
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
